Preferred 11β-HSD1 Inhibitor Scaffold
In patent WO2005047250, which describes N-acylated-3-(benzoyl)-pyrrolidines as 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, compounds featuring a 'fluorobenzoyl' substituent, specifically including 3-fluorobenzoyl, are presented as preferred embodiments. While the patent's broad scope covers many substituents, the specific disclosure and exemplified chemistry highlight the 3-fluorobenzoyl group as a key structural component for achieving the desired inhibitory activity, differentiating it from non-halogenated or other halogenated analogs within the same class [1]. This explicit patent association provides a targeted research application for the compound, unlike its non-fluorinated counterpart 3-benzoylpyrrolidine, which is not specifically highlighted for this therapeutic target.
| Evidence Dimension | Patent-backed research application as 11β-HSD1 inhibitor |
|---|---|
| Target Compound Data | Explicitly covered by claims for 'fluorobenzoyl' as a preferred substituent in N-acylated-3-(benzoyl)-pyrrolidines for 11β-HSD1 inhibition. |
| Comparator Or Baseline | 3-Benzoylpyrrolidine (CAS 26803-27-0, non-fluorinated): Not explicitly preferred or exemplified for this target in the same patent context. |
| Quantified Difference | Qualitative difference in patent disclosure priority and exemplified SAR relevance for a specific therapeutic target. |
| Conditions | Legal and scientific disclosure context within patent WO2005047250. |
Why This Matters
For research groups pursuing 11β-HSD1 inhibitors, procurement of the 3-fluorobenzoyl variant is justified by its direct link to patented pharmacophore space, offering a head start over the non-fluorinated analog.
- [1] Bhalay, G., & Brown, D. S. (2005). WO2005047250A1 - N-acylated-3-(benzoyl)-pyrrolidines as 11-beta-hsd1 inhibitors useful for the treatment of metabolic disorders. World Intellectual Property Organization. View Source
